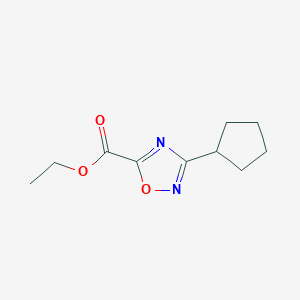

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

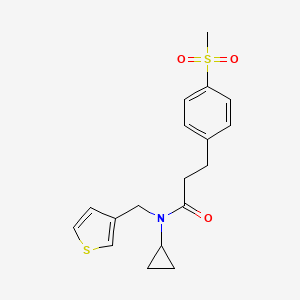

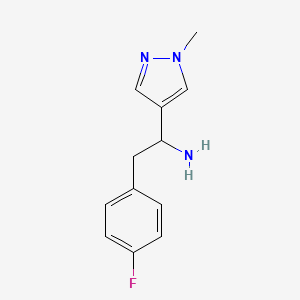

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the formula C10H14N2O3 . It is a product manufactured by KISHIDA CHEMICAL CO., LTD .

Synthesis Analysis

1,2,4-oxadiazoles, including this compound, have been synthesized by several research groups as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds, such as oxadiazoles, has gained momentum due to their versatility in drug discovery .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including this compound, is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . These structures possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Wissenschaftliche Forschungsanwendungen

Synthesis of Oxadiazole Derivatives

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate serves as a versatile building block in the synthesis of oxadiazole derivatives, which are of significant interest due to their potential biological activities. For instance, Wet-osot et al. (2017) demonstrated a one-pot sequential N-acylation/dehydrative cyclization process for preparing 5-substituted-2-ethoxy-1,3,4-oxadiazoles, highlighting the compound's utility in creating structurally diverse oxadiazoles (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

Role in Medicinal Chemistry

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a derivative of the compound , has been used as a key intermediate in medicinal chemistry. Jakopin (2018) outlined a route for preparing derivatives with potential as bifunctional building blocks for biologically relevant molecules, demonstrating the compound's importance in drug development processes (Jakopin, 2018).

Antimicrobial Activity

Research by Jafari et al. (2017) explored the synthesis of 1,3,4-oxadiazole derivatives for their antimicrobial evaluation, indicating that certain derivatives exhibit significant antibacterial and antifungal activities. This work underscores the compound's relevance in the development of new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Hybrid Molecule Synthesis

The compound has also been employed in the synthesis of hybrid molecules containing different acid moieties, demonstrating potential biological activities. Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing 1,3-oxazol(idin)e and other heterocyclic nuclei, indicating its utility in creating novel bioactive compounds (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Biological Activity Assessment

Further, derivatives of this compound have been assessed for their biological activities, including anti-inflammatory, antidiabetic, and antioxidant properties. For example, Nazir et al. (2018) explored the antidiabetic potential of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, showing significant enzyme inhibition and presenting the compound as a precursor for antidiabetic drug development (Nazir et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-2-14-10(13)9-11-8(12-15-9)7-5-3-4-6-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDLZDRONCBUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655335.png)

![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)

![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2655338.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)

![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)

![3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2655358.png)